molecular formula C38H24O B14054752 2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan

2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan

Cat. No.: B14054752
M. Wt: 496.6 g/mol
InChI Key: JCAHEVCLQXMPEI-UHFFFAOYSA-N
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Description

2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan is an organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its excellent thermal stability and suitable energy levels, making it an ideal candidate for use as a host material in OLEDs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroanthracenes .

Mechanism of Action

The mechanism by which 2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan exerts its effects is primarily related to its electronic properties. The compound’s molecular structure allows for efficient electron transport, making it an effective host material in OLEDs. The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which facilitate the transport of electrons and holes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
  • 2-(3-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan
  • 9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene

Uniqueness

2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan stands out due to its balanced hole and electron transporting properties, which are crucial for achieving highly efficient and low roll-off deep blue OLEDs .

Properties

Molecular Formula

C38H24O

Molecular Weight

496.6 g/mol

IUPAC Name

2-[4-(10-phenylanthracen-9-yl)phenyl]dibenzofuran

InChI

InChI=1S/C38H24O/c1-2-10-26(11-3-1)37-30-13-4-6-15-32(30)38(33-16-7-5-14-31(33)37)27-20-18-25(19-21-27)28-22-23-36-34(24-28)29-12-8-9-17-35(29)39-36/h1-24H

InChI Key

JCAHEVCLQXMPEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C6=CC7=C(C=C6)OC8=CC=CC=C87

Origin of Product

United States

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